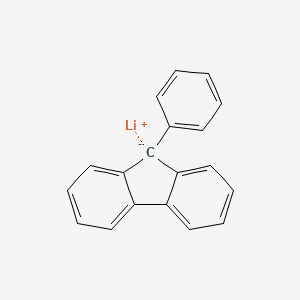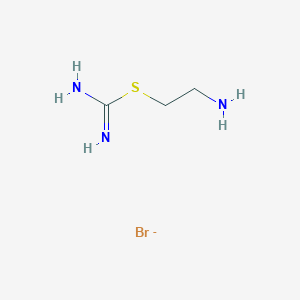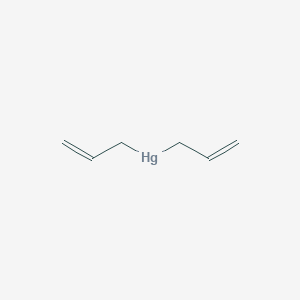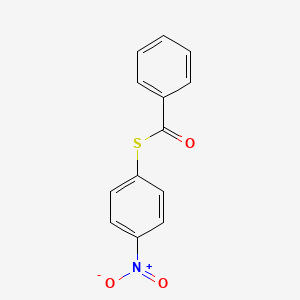
S-(4-nitrophenyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-nitrophenyl) benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group and a benzenecarbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrophenyl) benzenecarbothioate typically involves the reaction of 4-nitrophenyl chloroformate with thiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-nitrophenyl) benzenecarbothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-aminophenyl benzenecarbothioate.
Oxidation: Sulfoxides or sulfones of the benzenecarbothioate moiety.
Aplicaciones Científicas De Investigación
S-(4-nitrophenyl) benzenecarbothioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-(4-nitrophenyl) benzenecarbothioate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the thiol group .
Comparación Con Compuestos Similares
- 4-nitrophenyl chloroformate
- 4-nitrophenyl acetate
- 4-nitrophenyl benzoate
Comparison: S-(4-nitrophenyl) benzenecarbothioate is unique due to the presence of both a nitrophenyl group and a benzenecarbothioate moiety. This combination imparts distinct reactivity patterns compared to similar compounds. For example, while 4-nitrophenyl chloroformate is primarily used as a reagent for introducing the nitrophenyl group, this compound can participate in a wider range of reactions due to the additional thiol functionality .
Propiedades
Número CAS |
1219-32-5 |
|---|---|
Fórmula molecular |
C13H9NO3S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
S-(4-nitrophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9NO3S/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H |
Clave InChI |
CSARWURZOJYTME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



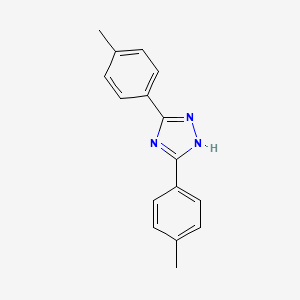
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)


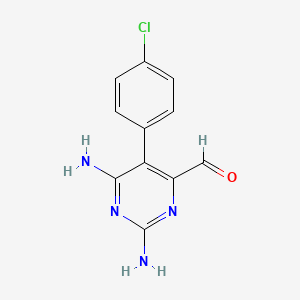

![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
